![molecular formula C20H26N2O6 B13583590 2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with the molecular formula C20H26N2O6. It is characterized by its bicyclic structure, which includes both benzyloxycarbonyl and tert-butoxycarbonyl protective groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the diazabicyclo[2.2.2]octane core with benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The protective groups can be selectively removed under certain conditions, allowing the core structure to participate in various biochemical pathways. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-BOC-4-N-CBZ-Aminoisonipecotic Acid: Similar in structure but with different protective groups.
5-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid: Another compound with similar protective groups but different core structure.
Uniqueness
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific combination of protective groups and its bicyclic core. This combination allows for selective reactions and makes it a valuable tool in organic synthesis and biochemical research.
Biological Activity
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound notable for its bicyclic structure and dual protective groups. This compound has garnered interest in medicinal chemistry, particularly in peptide synthesis and drug development due to its ability to protect amine functionalities during synthetic processes. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H28N2O5 with a molecular weight of 390.44 g/mol. The compound features a bicyclic structure characterized by two nitrogen atoms within its ring system, which contributes to its unique reactivity and biological activity.
The biological activity of this compound largely stems from its structural characteristics that allow it to interact with various biological targets. The dual protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) can be cleaved under acidic or basic conditions, releasing free amines that can participate in further biological interactions. This property is crucial for the development of active pharmaceutical ingredients (APIs) and can influence the compound's efficacy in therapeutic applications.
Medicinal Chemistry
Research indicates that compounds with the diazabicyclo[2.2.2]octane framework exhibit significant potential in medicinal chemistry. They are often involved in the synthesis of peptide-based drugs due to their ability to stabilize reactive intermediates during synthesis processes.
Interaction Studies
Studies have shown that understanding the interaction of this compound with biological targets can elucidate its therapeutic effects. For instance, research into similar compounds has demonstrated their role in inhibiting specific enzymes or receptors involved in disease pathways .
Fungal P450 Enzymes
Recent studies have highlighted the role of fungal P450 enzymes in the biosynthesis of prenylated indole alkaloids containing the diazabicyclo[2.2.2]octane structure. These enzymes are crucial for modifying compounds through oxidative transformations, which may enhance their biological activity .
Synthesis and Biological Testing
A study focusing on the synthesis of related bicyclic compounds demonstrated significant inhibitory activity against various cancer cell lines, suggesting that modifications to the diazabicyclo structure can yield potent anticancer agents .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | 2386478-38-0 | Contains a spirocyclic structure; used in similar synthetic pathways |
5-(tert-Butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid | 1779427-66-5 | Lacks the benzyloxy group; simpler structure but similar reactivity |
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | 113451-59-5 | Features a heptane framework; often used in asymmetric synthesis |
This table illustrates how variations in structure can influence reactivity and biological activity among compounds related to this compound.
Properties
Molecular Formula |
C20H26N2O6 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-13-20(16(23)24)10-9-15(21)11-22(20)18(26)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24) |
InChI Key |
LIIWKAFNCBXSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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